molecular formula C12H13BrINO B8163124 (3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone

(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone

Cat. No.: B8163124
M. Wt: 394.05 g/mol
InChI Key: RGOXASPVJFQECY-UHFFFAOYSA-N
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Description

(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C12H13BrINO and a molecular weight of 394.05 g/mol It is characterized by the presence of bromine, iodine, and piperidine functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-bromo-5-iodobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, carboxylic acids, alcohols, or amines .

Scientific Research Applications

(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The piperidine moiety can also contribute to its overall pharmacological profile by modulating its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is unique due to the specific combination of bromine and iodine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Properties

IUPAC Name

(3-bromo-5-iodophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrINO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOXASPVJFQECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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